molecular formula C17H18N2O3S B4446609 N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}acetamide

N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}acetamide

Cat. No. B4446609
M. Wt: 330.4 g/mol
InChI Key: XQEFOPYWEZMHKA-UHFFFAOYSA-N
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Description

“N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}acetamide” is a complex organic compound. It contains an indole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The indole ring is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The sulfonyl group attached to the indole ring in our compound of interest could potentially enhance its interaction with viral proteins, thereby increasing its efficacy as an antiviral agent.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. They can modulate the inflammatory response by affecting various signaling pathways. The specific structure of “N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}acetamide” may allow it to act on key enzymes or receptors involved in inflammation, making it a candidate for further research in this area .

Anticancer Activity

Indole derivatives are known to possess anticancer activities, with the ability to interfere with cell proliferation and induce apoptosis in cancer cells. The molecular framework of our compound suggests that it could be explored for its potential to target cancer cells selectively, without harming healthy cells .

Antimicrobial Activity

The emergence of antimicrobial resistance is a global health concern. Indole derivatives, including sulfonamide-based ones, have shown activity against a range of Gram-positive and Gram-negative bacteria . This suggests that our compound could be developed as a new antimicrobial agent to combat resistant strains.

Antitubercular Activity

Tuberculosis remains a major challenge, and new drugs are constantly being sought. Indole derivatives have shown promise in this field, and the unique structure of “N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}acetamide” could be beneficial in designing novel antitubercular agents .

Antidiabetic Activity

Indole derivatives have been explored for their antidiabetic effects, potentially through the modulation of insulin signaling pathways or glucose metabolism. The specific interactions of our compound with biological targets relevant to diabetes could be an interesting area of study .

Antimalarial Activity

Malaria is a life-threatening disease caused by Plasmodium parasites. Indole derivatives have shown antimalarial activity, and the sulfonylphenylacetamide moiety in our compound could be key to developing new treatments for malaria .

Enzyme Inhibition

Enzyme inhibitors are crucial in the treatment of various diseases. The structure of indole derivatives allows them to bind with high affinity to multiple receptors and enzymes. “N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}acetamide” could be investigated for its potential as an enzyme inhibitor, which could lead to therapeutic applications in several diseases .

Future Directions

Indole derivatives have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on exploring the potential applications of “N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}acetamide” in various fields, such as medicine and pharmacology.

properties

IUPAC Name

N-[4-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-11-14-5-3-4-6-17(14)19(12)23(21,22)16-9-7-15(8-10-16)18-13(2)20/h3-10,12H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEFOPYWEZMHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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